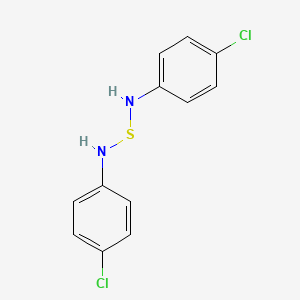

N,N'-Sulfanediylbis(4-chloroaniline)

Description

N,N'-Sulfanediylbis(4-chloroaniline) is a sulfur-containing aromatic amine derivative characterized by a sulfanediyl (-S-) bridge linking two 4-chloroaniline moieties. Its structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, catalysis, and material science. The compound is synthesized via amidation or alkylation reactions involving 4-chloroaniline, as demonstrated in the preparation of bis(amides) using coupling agents like EDC/HOBt .

Properties

CAS No. |

13616-65-4 |

|---|---|

Molecular Formula |

C12H10Cl2N2S |

Molecular Weight |

285.2 g/mol |

IUPAC Name |

4-chloro-N-(4-chloroanilino)sulfanylaniline |

InChI |

InChI=1S/C12H10Cl2N2S/c13-9-1-5-11(6-2-9)15-17-16-12-7-3-10(14)4-8-12/h1-8,15-16H |

InChI Key |

GAUYAJZHNWBJFV-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1NSNC2=CC=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Sulfanediylbis(4-chloroaniline) can be synthesized through the reaction of 4-chloroaniline with sulfur dichloride. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. The reaction mechanism involves the nucleophilic attack of the amino group of 4-chloroaniline on the sulfur dichloride, leading to the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of N,N’-Sulfanediylbis(4-chloroaniline) involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to remove impurities.

Chemical Reactions Analysis

Types of Reactions

N,N’-Sulfanediylbis(4-chloroaniline) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N,N’-Sulfanediylbis(4-chloroaniline) has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N’-Sulfanediylbis(4-chloroaniline) involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. The sulfur atom in the compound plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules.

Comparison with Similar Compounds

Substituent Variations in Bis(aniline) Derivatives

- N-Methylanilide (4e) and Benzylamide (4f) : These analogs replace the sulfanediyl group with amide linkages and introduce methyl or benzyl substituents. The N-methyl group in 4e reduces hydrogen-bonding capacity, while the benzyl group in 4f enhances lipophilicity. Both modifications alter solubility and biological activity compared to the parent compound .

Sulfur-Bridged Analogues

- 4,4'-Sulfonylbis(2,6-dichloroaniline) : This compound replaces the sulfanediyl (-S-) bridge with a sulfonyl (-SO₂-) group and introduces additional chlorine atoms at the 2,6-positions. The sulfonyl group is electron-withdrawing, increasing thermal stability and acidity of the NH groups. The dichloro substitution further enhances halogen bonding interactions, making it suitable for polymer crosslinking .

- N,N'-[Sulfonylbis(4,1-phenylene)]bis(2-chloroacetamide) : Features sulfonyl bridges and chloroacetamide termini, enabling nucleophilic reactivity in peptide coupling or alkylation reactions. This contrasts with the inert sulfanediyl group in N,N'-Sulfanediylbis(4-chloroaniline) .

Coordination Complexes

- Glyoximato Bis(4-chloroaniline) Cobalt(III) Chloride: The 4-chloroaniline ligands adopt a skewed geometry around the cobalt center, influencing catalytic activity in oxidation reactions. Compared to non-coordinated N,N'-Sulfanediylbis(4-chloroaniline), this complex exhibits distinct UV/IR spectral properties and redox behavior .

Physicochemical and Reactivity Comparisons

Table 1: Key Properties of Selected Compounds

*Derived from structurally related sulfonamide compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.